7-Acetamidoclonazepam

Analytical Method Validation Therapeutic Drug Monitoring Pharmacokinetics

7-Acetamidoclonazepam (CAS 41993-30-0), also designated 7-AACLZ, is a secondary N-acetylated metabolite of the 7-nitro-1,4-benzodiazepine clonazepam. It is formed via sequential hepatic and cytosolic enzymatic action: initial nitroreduction of clonazepam by CYP3A4 generates the primary and pharmacologically active metabolite 7-aminoclonazepam, which is subsequently acetylated by N-acetyltransferase 2 (NAT2) to yield 7-acetamidoclonazepam.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.8 g/mol
CAS No. 41993-30-0
Cat. No. B1217959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Acetamidoclonazepam
CAS41993-30-0
Synonyms7-AACLZ
7-acetamidoclonazepam
Molecular FormulaC17H14ClN3O2
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)
InChIKeyCSSPKOOFFDJUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Acetamidoclonazepam (CAS 41993-30-0): A Defined Clonazepam Metabolite Standard for Forensic and Pharmacokinetic Analysis


7-Acetamidoclonazepam (CAS 41993-30-0), also designated 7-AACLZ, is a secondary N-acetylated metabolite of the 7-nitro-1,4-benzodiazepine clonazepam [1]. It is formed via sequential hepatic and cytosolic enzymatic action: initial nitroreduction of clonazepam by CYP3A4 generates the primary and pharmacologically active metabolite 7-aminoclonazepam, which is subsequently acetylated by N-acetyltransferase 2 (NAT2) to yield 7-acetamidoclonazepam [2]. This specific biotransformation pathway defines its existence exclusively as a downstream metabolite, a characteristic that dictates its unique role as an analytical biomarker of clonazepam exposure and acetylator phenotype, rather than as a direct pharmacophore.

Why 7-Acetamidoclonazepam Cannot Be Substituted by Clonazepam or 7-Aminoclonazepam in Quantitative Workflows


Despite belonging to the same clonazepam metabolic cascade, 7-acetamidoclonazepam, clonazepam, and 7-aminoclonazepam are not interchangeable analytical targets. Their distinct physicochemical properties—including marked differences in polarity, pKa, and chromatographic behavior—necessitate unique extraction protocols and detection parameters for accurate quantification [1]. Critically, their plasma concentration-time profiles and detectability windows differ substantially in vivo, rendering each compound a biomarker for a distinct biological or analytical purpose. The quantitative evidence below demonstrates that reliance on a surrogate or a generic 'benzodiazepine' standard introduces significant risk of misquantification, undetected interconversion during sample preparation, or failure to meet forensic and clinical validation requirements.

Quantitative Differentiation of 7-Acetamidoclonazepam (CAS 41993-30-0) for Method Development and Biomarker Selection


Differentiated HPLC Quantitation Precision: Comparative CV% Against Parent Drug and Primary Metabolite

In a foundational analytical method validation, the quantitation of 7-acetamidoclonazepam (7AACZP) from human plasma using HPLC-UV demonstrated a precision distinct from that of clonazepam (CZP) and 7-aminoclonazepam (7ACZP) [1]. At the limit of quantification (5 ng/mL), the intra-assay coefficient of variation (CV%) for 7-acetamidoclonazepam was 8.9%, compared to 9.5% for clonazepam and 5.9% for 7-aminoclonazepam [1]. This data establishes that method performance is not uniform across the three analytes; 7-aminoclonazepam consistently exhibited the lowest variability, whereas 7-acetamidoclonazepam and clonazepam had comparable but distinct imprecision profiles.

Analytical Method Validation Therapeutic Drug Monitoring Pharmacokinetics HPLC

Clinical Pharmacokinetic Detectability: Absence of 7-Acetamidoclonazepam in Pediatric Plasma vs. Quantifiable 7-Aminoclonazepam

A clinical study measuring steady-state plasma concentrations of clonazepam and its metabolites in 10 pediatric epilepsy patients (aged 2-18 years, 11-102 kg) found that 7-acetamidoclonazepam (7AACZP) was systematically undetectable (i.e., < 5 ng/mL), while 7-aminoclonazepam (7ACZP) was quantifiable [1]. In contrast, 7ACZP acetylation clearance (CL/F) varied widely among subjects, ranging from 10 to 85 mL/h/kg, indicating substantial inter-individual differences in the metabolic step that produces 7AACZP [1].

Pediatric Pharmacokinetics Metabolite Profiling NAT2 Acetylator Phenotype Clinical Toxicology

In Vitro Metabolic Fate and Stability: 7-Acetamidoclonazepam as the Dominant Metabolite in Ex-Germ-Free Rat Model

In a controlled in vitro study using rat intestinal lumen contents and hepatic microsomes, the metabolic fate of clonazepam was fundamentally altered by the presence or absence of gut flora [1]. In animals that had acquired an intestinal microflora, nitroreduction became the predominant metabolic pathway, and 7-acetamidoclonazepam was identified as the major metabolite, accounting for 77% of the total recovered metabolites derived from nitroreduction [1]. This contrasts with the metabolism profile in germ-free animals, where oxidative pathways predominate.

Gut Microbiome Metabolism In Vitro Metabolism Nitroreduction Xenobiotic Biotransformation

Lack of Metabolic Drug-Drug Interaction: 7-Acetamidoclonazepam Does Not Inhibit CYP-Mediated Buprenorphine Metabolism

An in vitro study assessing the inhibitory potential of various benzodiazepines on the metabolism of buprenorphine in human liver microsomes found that 7-acetamidoclonazepam, at concentrations up to 10 μM, exhibited no time- or concentration-dependent inhibition [1]. This observation provides a direct functional contrast to other benzodiazepines or metabolites that may demonstrate CYP inhibition, confirming its relative inertness in this specific metabolic interaction context.

Drug-Drug Interaction (DDI) CYP450 Inhibition In Vitro Metabolism Forensic Toxicology

Chromatographic Differentiation: Unique Kovats Retention Index on SE-30 Stationary Phase

For laboratories utilizing gas chromatography (GC) for benzodiazepine analysis, 7-acetamidoclonazepam possesses a uniquely defined Kovats retention index (RI) of 3270 on the non-polar SE-30 stationary phase [1]. This value provides a specific, instrument-independent parameter for peak identification and method development, differentiating it from other benzodiazepines and their metabolites analyzed under identical chromatographic conditions.

Gas Chromatography Retention Index Method Development Analytical Chemistry

Availability as a Certified Reference Material: Enabling Traceable Analytical Method Validation

7-Acetamidoclonazepam is commercially available as a characterized reference standard from multiple suppliers, including as a USP Reference Standard for conducting official USP-NF tests and assays . This certified availability contrasts with less common or custom-synthesized metabolites, ensuring traceability and comparability of analytical results across different laboratories and studies.

Certified Reference Material Method Validation Quality Control ISO/IEC 17025

High-Value Procurement Scenarios for 7-Acetamidoclonazepam (CAS 41993-30-0) Based on Quantitative Evidence


Validation of HPLC-UV Methods for Clonazepam Therapeutic Drug Monitoring

Laboratories developing or validating HPLC-UV assays for clonazepam and its metabolites in plasma should procure 7-acetamidoclonazepam as an essential calibrator and quality control material. Evidence from Petters et al. (1984) demonstrates that assay precision (CV%) for this metabolite is distinct from both clonazepam and 7-aminoclonazepam [1]. Method validation protocols that omit this compound risk mischaracterizing the analytical performance of the assay for this specific analyte, potentially leading to erroneous clinical interpretations or failed proficiency testing.

Pharmacogenomic Studies of NAT2 Acetylator Phenotype

Investigators conducting research on the pharmacogenomics of N-acetyltransferase 2 (NAT2) and its impact on clonazepam metabolism require 7-acetamidoclonazepam as a direct analytical endpoint. The study by Walson & Edge (1996) revealed wide inter-individual variability in 7-aminoclonazepam acetylation clearance (CL/F 10-85 mL/h/kg) and the systematic non-detectability of 7-acetamidoclonazepam in pediatric plasma [2]. These findings underscore the compound's utility as a specific biomarker for NAT2 activity, enabling genotype-phenotype correlation studies that cannot be performed using clonazepam or 7-aminoclonazepam alone.

In Vitro Studies of Gut Microbiome-Mediated Xenobiotic Metabolism

Research programs focused on the role of the intestinal microbiome in drug metabolism should procure 7-acetamidoclonazepam for use as a quantitative analytical standard. El-Masry et al. (1995) identified it as the major metabolite (77% of nitroreduction-derived products) of clonazepam in the presence of gut flora [3]. Quantifying the formation of this metabolite serves as a direct functional readout of microbial nitroreductase activity in complex in vitro culture systems or ex vivo tissue models, providing a more specific endpoint than measuring the disappearance of the parent drug.

Forensic Toxicology Method Development and Routine Confirmation

Forensic toxicology laboratories developing or running quantitative LC-MS/MS or GC-MS methods for benzodiazepine confirmation in biological matrices should include 7-acetamidoclonazepam in their analyte panels. Its availability as a certified reference standard ensures traceable calibration , and its distinct Kovats retention index (RI=3270 on SE-30) facilitates unambiguous identification in GC-based methods [4]. Furthermore, its established lack of CYP inhibition (up to 10 μM) against buprenorphine metabolism confirms that its presence will not confound quantitative results for co-administered opioids, a critical consideration in post-mortem forensic casework [5].

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